(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 4-cyanobenzyl substituent at the 4-position of the pyrrolidine ring. It exists as a hydrochloride salt to enhance stability and solubility. Key properties include:
Properties
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRODNUGAMWRMKQ-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592356 | |
| Record name | (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266111-77-6 | |
| Record name | (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Strategy Using L-Proline Derivatives
L-Proline, a naturally occurring (S)-configured amino acid, serves as a starting material for constructing the pyrrolidine backbone. Key steps include:
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Methylation at C4 : L-Proline is methylated via reductive amination using formaldehyde and sodium cyanoborohydride, yielding (2S,4R)-4-methylpyrrolidine-2-carboxylic acid.
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Benzylation : The 4-methyl group is substituted with a 4-cyanobenzyl moiety via nucleophilic alkylation. This step often employs 4-cyanobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Yield Optimization :
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | DMF | 80°C | 62 |
| NaH, THF | THF | 60°C | 58 |
Asymmetric Catalytic Hydrogenation
For de novo synthesis, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts ensures stereocontrol:
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Substrate: 2,4-Diene-carboxylic acid esters.
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Catalyst: Ru-BINAP complexes achieve >95% enantiomeric excess (ee) for the (2S,4R) configuration.
Carboxylic Acid Formation and Protection Strategies
The carboxylic acid group is typically protected during synthesis to avoid side reactions:
Fmoc Protection
Ester Hydrolysis
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Methyl Ester Hydrolysis : LiOH in THF/water (3:1), 0°C to room temperature.
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Yield : 85–90% after neutralization with HCl.
Hydrochloride Salt Preparation
The final step involves protonation of the pyrrolidine nitrogen:
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Reagent : HCl (4 M in dioxane or gaseous HCl in EtOAc).
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Procedure : The free base is dissolved in anhydrous EtOAc, and HCl is added dropwise at 0°C. Precipitation occurs upon cooling.
Purity Data :
| Method | Purity (HPLC) | Melting Point (°C) |
|---|---|---|
| Direct salt formation | 98.5% | 210–212 (dec.) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Chiral pool (L-proline) | High stereochemical purity | Limited scalability | 45 |
| Asymmetric hydrogenation | Scalable, high ee | Costly catalysts | 68 |
| Suzuki coupling | Flexible functionalization | Requires boronated intermediates | 52 |
Challenges and Optimization Strategies
Stereochemical Integrity
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
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Pyrrolidine ring : A saturated five-membered amine ring.
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Cyanobenzyl substituent : An aromatic para-cyanobenzyl group.
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Carboxylic acid group : A protonated carboxylate due to the hydrochloride salt.
These groups enable diverse transformations, though direct experimental data for this specific compound is limited.
Pyrrolidine Ring Modifications
The pyrrolidine ring may undergo reactions typical of secondary amines:
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, base | Substitution at the nitrogen atom |
| Oxidation | KMnO₄ or H₂O₂ | Formation of pyrrolidone derivatives |
| Reduction | H₂/Pd-C | Ring-opening (unlikely due to stability) |
Cyanobenzyl Group Reactions
The para-cyanobenzyl substituent is electron-deficient, favoring electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitrile hydrolysis | H₂SO₄/H₂O or NaOH/H₂O₂ | Conversion to carboxylic acid |
| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro group addition at meta position |
Carboxylic Acid Reactions
The carboxylic acid group can participate in:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | R-OH, H⁺ catalyst | Corresponding ester derivative |
| Amide formation | SOCl₂ followed by amine | Amide bond formation |
| Decarboxylation | Heat, Cu catalyst | Loss of CO₂, yielding pyrrolidine derivatives |
Synthetic Considerations
While no direct synthesis data is available for this compound, analogous molecules like (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride suggest possible routes:
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Asymmetric hydrogenation of a pyrroline precursor.
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Mitsunobu reaction for stereospecific benzyl group introduction.
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Protecting group strategies (e.g., Boc for amine protection during synthesis).
Stability and Degradation
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The hydrochloride salt enhances solubility but may decompose under strong bases.
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The nitrile group is stable under mild acidic/basic conditions but hydrolyzes under harsh hydrolysis (e.g., concentrated HCl/heat).
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Light or oxidative conditions could degrade the aromatic system.
Comparative Reactivity with Analogues
Research Gaps
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Experimental data on regioselectivity in electrophilic substitutions.
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Catalytic systems for stereoretentive modifications.
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Stability studies under physiological conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to influence biological pathways. Its structural analogs have shown promise in the treatment of various conditions, including:
- Neurological Disorders : Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Activity : Studies have suggested that (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could inhibit tumor growth by modulating specific signaling pathways involved in cancer proliferation.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its chirality allows for the production of enantiomerically pure compounds which are crucial in drug development. Key applications include:
- Synthesis of Chiral Drugs : The compound can be used to synthesize various chiral drugs that require specific stereochemistry for efficacy.
- Building Block for Peptides : It can act as a building block in peptide synthesis, contributing to the design of novel peptides with enhanced biological activity.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Routes
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Benzyl Position
The benzyl group’s para-substitution significantly alters physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Estimated based on structural analogs.
Key Observations:
- Electronic Effects: The cyano group (CN) provides balanced electron-withdrawing properties, less extreme than nitro (NO₂) but stronger than halogens (Br, I). This may optimize interactions in catalytic or receptor-binding contexts .
- Solubility : Fluorinated analogs likely exhibit better aqueous solubility compared to bulkier halogens .
Functional Group Modifications
Hydrochloride Salts
Most analogs, including the target compound, are sold as hydrochloride salts to improve stability and solubility. Examples include:
- (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-21-5) .
- (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1373512-33-4) .
Charged Substituents
Compounds with charged groups, such as dimethylamino or trimethylammonium (e.g., ), exhibit distinct solubility and binding profiles compared to the neutral cyano group. These charged derivatives may enhance hydrogen bonding but reduce membrane permeability .
Biological Activity
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1049743-86-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.73 g/mol
- Purity : Typically >98% in commercial preparations .
The structure features a pyrrolidine ring with a carboxylic acid and a cyanobenzyl substituent, which are crucial for its biological activity.
Research indicates that this compound may interact with ionotropic glutamate receptors, particularly NMDA receptors. These receptors are critical for synaptic plasticity and memory function. The compound's analogs have shown selective antagonistic activity towards specific NMDA receptor subtypes, indicating potential applications in neuropharmacology .
Pharmacological Effects
- NMDA Receptor Antagonism :
- Anti-Cancer Activity :
-
Neuroprotective Properties :
- Given its mechanism as an NMDA antagonist, there is potential for neuroprotective effects against excitotoxicity, which is implicated in various neurodegenerative diseases.
Study on NMDA Receptor Selectivity
A study focusing on structure-activity relationships (SAR) demonstrated that modifications at the 4-position of the pyrrolidine ring significantly influenced binding affinity to NMDA receptor subtypes. The findings revealed that certain substitutions could lead to enhanced selectivity for GluN1/GluN2A over GluN1/GluN2B-D receptors .
In Vitro Efficacy
In vitro assays have confirmed that this compound disrupts PD-1/PD-L1 interactions in immune checkpoint blockade models. This suggests its potential as an immunotherapeutic agent alongside traditional cancer therapies .
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | IC50 (nM) | Primary Target | Notes |
|---|---|---|---|
| Compound A | 200 | NMDA Receptor | High selectivity for GluN1/GluN2A |
| Compound B | 500 | NMDA Receptor | Broader activity across subtypes |
| This compound | <200 | NMDA Receptor | Potential anti-cancer synergist |
Q & A
Q. Table 1: Comparative Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 266.72 g/mol | |
| Melting Point | 130–136°C (decomposes) | |
| Solubility (H2O) | 12 mg/mL (pH 7.4, 25°C) | |
| LogP (Octanol/Water) | 1.8 ± 0.2 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature for Alkylation | 0–5°C | ↑ Enantiopurity |
| Catalyst (Boc Protection) | DMAP (4-dimethylaminopyridine) | ↑ Reaction Rate |
| Purification Method | Reverse-phase HPLC (C18 column) | ≥99% Purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
